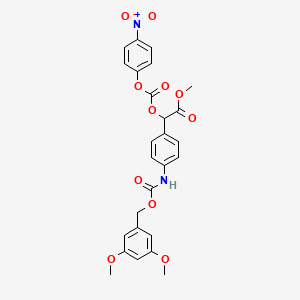
Dmba-sil-pnp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMBA-SIL-PNP involves multiple steps, starting with the preparation of 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety. This moiety undergoes 1−4/1−6 elimination upon radical hydroxylation initiated via clinically relevant doses of X-ray irradiation . The intermediate is then further processed to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored under recommended conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DMBA-SIL-PNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
DMBA-SIL-PNP has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Applied in studies involving drug delivery systems and cellular interactions.
Medicine: Significant in cancer research for targeted drug delivery to tumor cells.
Industry: Utilized in the production of drug-linker conjugates for pharmaceutical applications
Mécanisme D'action
The mechanism of action of DMBA-SIL-PNP involves the release of an active therapeutic payload upon exposure to ionizing radiation. The 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety undergoes elimination upon radical hydroxylation, resulting in the localized release of the active drug. This process enhances the cytotoxicity of the drug, making it more effective in targeting cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA): An immunosuppressor and powerful organ-specific laboratory carcinogen used in cancer research.
Monomethyl auristatin E (MMAE): A cytotoxic agent used in antibody-drug conjugates for cancer therapy.
Uniqueness
DMBA-SIL-PNP is unique due to its ability to release the active drug upon exposure to ionizing radiation, which allows for spatially localized drug delivery. This property minimizes off-target effects and enhances the therapeutic index of the drug .
Propriétés
Formule moléculaire |
C26H24N2O11 |
|---|---|
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
methyl 2-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-(4-nitrophenoxy)carbonyloxyacetate |
InChI |
InChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30) |
Clé InChI |
ZZRDZSLWFXWULS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



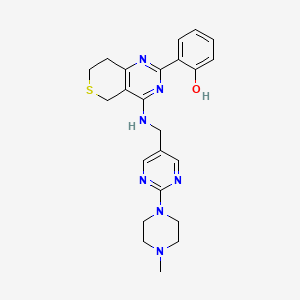
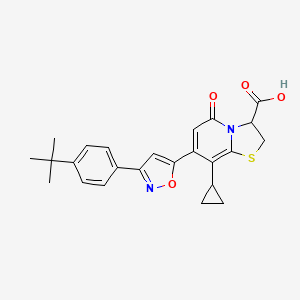
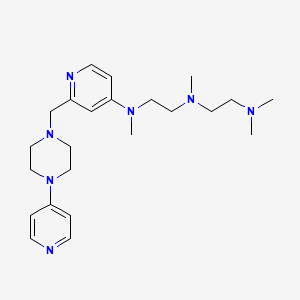
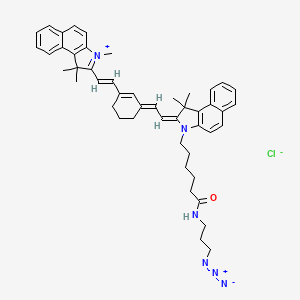
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
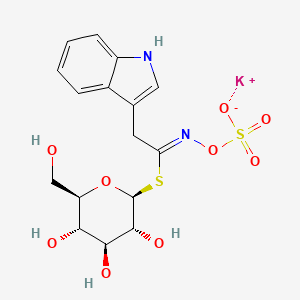
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
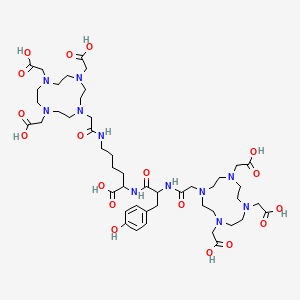

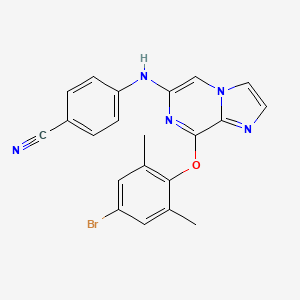
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

